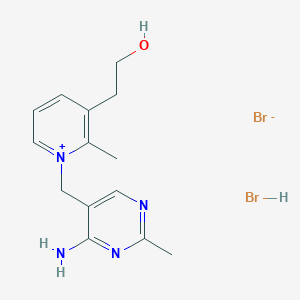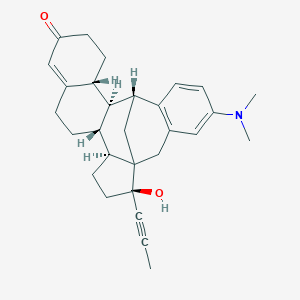
Dhpbcde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhpbcde is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Dhpbcde is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to bind to DNA, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
Dhpbcde has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dhpbcde is its high fluorescence, which makes it useful in imaging studies. It is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of Dhpbcde is its potential toxicity. It has been found to be toxic to some cells, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of Dhpbcde. One potential area of research is its use as a drug delivery system. It has been found to selectively bind to cancer cells, making it a promising candidate for targeted drug delivery. Another potential area of research is its use as a fluorescent probe for imaging studies. Its high fluorescence makes it useful in imaging studies, and further research may lead to the development of new imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of Dhpbcde and its potential as an anti-cancer agent.
Méthodes De Synthèse
Dhpbcde is a synthetic compound that can be synthesized using various methods. One of the most common methods is the reaction of 1,3-diketones with benzaldehyde under basic conditions. This reaction leads to the formation of Dhpbcde as a yellow crystalline solid.
Applications De Recherche Scientifique
Dhpbcde has been extensively studied in scientific research due to its unique properties. It has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Dhpbcde has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In biochemistry, Dhpbcde has been studied for its potential as a fluorescent probe. It has been found to be highly fluorescent, making it useful in imaging studies. In pharmacology, Dhpbcde has been studied for its potential as a drug delivery system. It has been found to be a promising candidate for targeted drug delivery due to its ability to selectively bind to cancer cells.
Propriétés
Numéro CAS |
156383-09-4 |
|---|---|
Nom du produit |
Dhpbcde |
Formule moléculaire |
C29H35NO2 |
Poids moléculaire |
429.6 g/mol |
Nom IUPAC |
(2S,5S,6R,14R,15S,16R)-20-(dimethylamino)-2-hydroxy-2-prop-1-ynylhexacyclo[14.7.1.01,5.06,15.09,14.017,22]tetracosa-9,17(22),18,20-tetraen-11-one |
InChI |
InChI=1S/C29H35NO2/c1-4-12-29(32)13-11-26-24-8-5-18-15-21(31)7-10-23(18)27(24)25-17-28(26,29)16-19-14-20(30(2)3)6-9-22(19)25/h6,9,14-15,23-27,32H,5,7-8,10-11,13,16-17H2,1-3H3/t23-,24-,25-,26-,27+,28?,29-/m0/s1 |
Clé InChI |
QXJZBUFGFSWMLW-AOGGWWGWSA-N |
SMILES isomérique |
CC#C[C@@]1(CC[C@@H]2C13C[C@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@H]45)C6=C(C3)C=C(C=C6)N(C)C)O |
SMILES |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
SMILES canonique |
CC#CC1(CCC2C13CC(C4C2CCC5=CC(=O)CCC45)C6=C(C3)C=C(C=C6)N(C)C)O |
Synonymes |
4'-(dimethylamino)-17-hydroxy-17-(1-propynyl)benzo(12,12a)-11,18-cyclo-12a,12b-dihomo-estr-4-en-3-one 4'-dimethylamino-17beta-hydroxy-17alpha-(1-propynyl)benzo(12,12a)-11alpha,18-cyclo-12a,12b-dihomo-13alpha-estr-4-en-3-one DHPBCDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



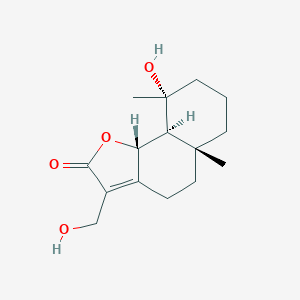
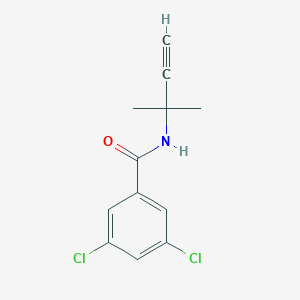
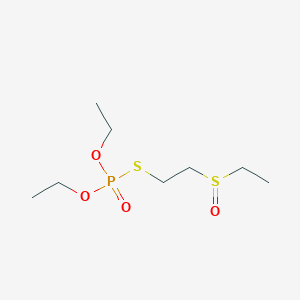

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
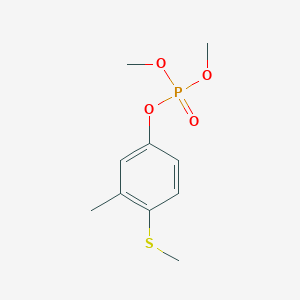
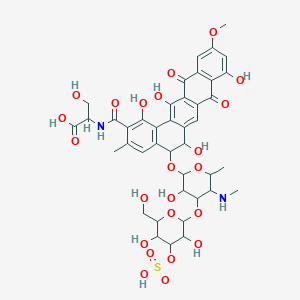
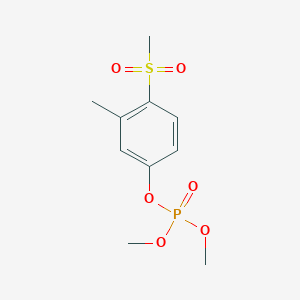
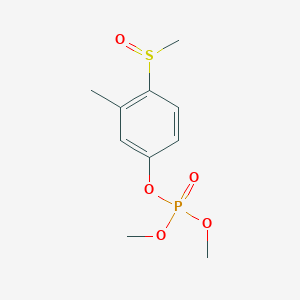
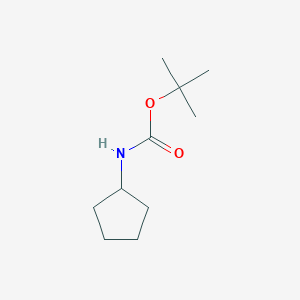
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)
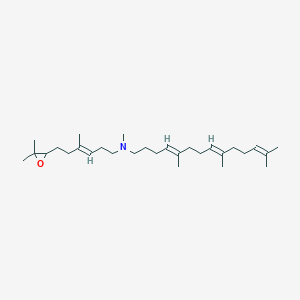
![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
